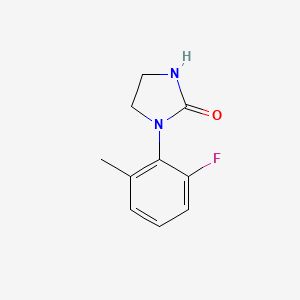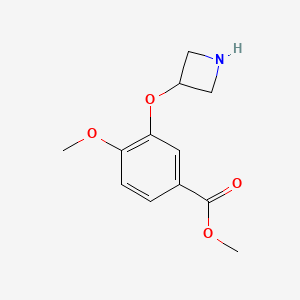
ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted phenyl ring and an ester functional group, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. In this case, 4-chlorophenyl azide and ethyl propiolate are commonly used as starting materials.
Chlorination: The resulting triazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituents on the phenyl ring and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents such as potassium permanganate, resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.
Reduction: Lithium aluminum hydride in dry ether is employed for reduction reactions.
Oxidation: Potassium permanganate in aqueous solution is used for oxidation reactions.
Major Products Formed
Substitution: Various substituted triazole derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
科学的研究の応用
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cytochrome P450, which are involved in the metabolism of various substrates.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound affects signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:
Ethyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the additional chloro substituent on the phenyl ring, resulting in different chemical properties.
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a bromo substituent instead of chloro, leading to variations in reactivity and biological activity.
Ethyl 5-chloro-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of chloro on the phenyl ring alters its chemical behavior and applications.
特性
CAS番号 |
30165-93-6 |
|---|---|
分子式 |
C11H9Cl2N3O2 |
分子量 |
286.11 g/mol |
IUPAC名 |
ethyl 5-chloro-1-(4-chlorophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 |
InChIキー |
KKPWEXBXZHTZFB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)


![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)
![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)






